![molecular formula C16H14F3N5O2 B2432132 N-((7-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-4,5,6,7-tetrahidrobenzo[d]isoxazol-3-carboxamida CAS No. 2034418-67-0](/img/structure/B2432132.png)

N-((7-(trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il)metil)-4,5,6,7-tetrahidrobenzo[d]isoxazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

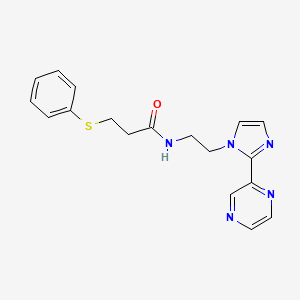

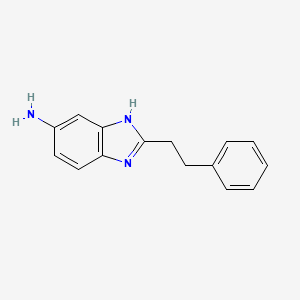

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14F3N5O2 and its molecular weight is 365.316. The purity is usually 95%.

BenchChem offers high-quality N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Notablemente, el compuesto 2e demostró una actividad antibacteriana superior, comparable a la del agente de primera línea ampicilina .

- Ejemplos incluyen clorpromazina (utilizada para la psicosis), captopril (para la hipertensión), delorazepam (para la ansiedad) e isoniazida (para la tuberculosis) .

- Comprender su reactividad y posibles vías, como la formación de N-nitroso-triazolopirazina, es relevante para el desarrollo y la seguridad de los fármacos .

Actividad Antibacteriana

Heterociclos que Contienen Nitrógeno en el Desarrollo de Fármacos

Vía de Formación de N-Nitroso-Triazolopirazina

Metodología Sintética

En resumen, este intrigante compuesto tiene un gran potencial en la investigación antibacteriana, muestra la versatilidad de los heterociclos que contienen nitrógeno y merece una mayor exploración en el desarrollo de fármacos. Su estructura única proporciona una base para aplicaciones innovadoras en diversos dominios científicos. 🌟🔬

Mecanismo De Acción

Target of Action

Similar compounds with atriazolo pyrazine core have been reported to exhibit significant antibacterial and anticancer activities . Therefore, it is plausible that this compound may also interact with targets related to these biological processes.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may interact with its targets to disrupt essential biological processes, leading to the inhibition of bacterial growth or cancer cell proliferation .

Biochemical Pathways

Given the potential antibacterial and anticancer activities, it is likely that this compound affects pathways related to cell division and growth .

Pharmacokinetics

The compound’smolecular weight (383.755 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Based on the reported antibacterial and anticancer activities of similar compounds, it can be hypothesized that this compound may lead to the inhibition of bacterial growth or cancer cell proliferation .

Análisis Bioquímico

Biochemical Properties

Triazole compounds, including N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide, are readily capable of binding in the biological system with a variety of enzymes and receptors This allows them to play a role in various biochemical reactions

Cellular Effects

Triazole derivatives have been shown to exhibit antiproliferative activities against various cancer cell lines

Molecular Mechanism

Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific mechanisms for this compound are not documented in the literature.

Propiedades

IUPAC Name |

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c17-16(18,19)9-5-6-24-12(7-9)21-22-13(24)8-20-15(25)14-10-3-1-2-4-11(10)26-23-14/h5-7H,1-4,8H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWINWRQXGWJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NO2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2432049.png)

![2-(allylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2432051.png)

![N-[3-(2-Methylpyrimidin-4-yl)phenyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2432053.png)

![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)